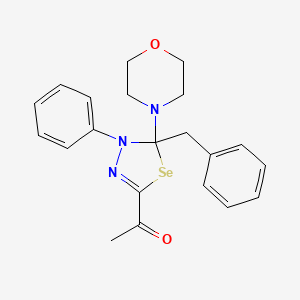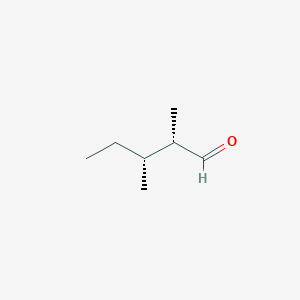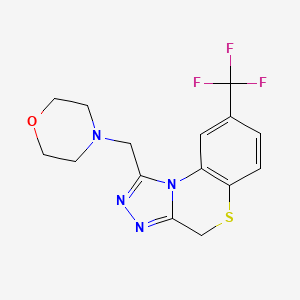
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” is a complex organic compound that belongs to the class of triazolobenzothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a morpholinylmethyl substituent adds to the compound’s unique chemical properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” typically involves multi-step organic reactions. The process may start with the formation of the triazole ring, followed by the introduction of the benzothiazine moiety. The morpholinylmethyl and trifluoromethyl groups are then introduced through nucleophilic substitution or other suitable reactions. Common reagents used in these reactions include hydrazine derivatives, thiourea, and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Stringent quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, may enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine derivatives: Compounds with different substituents on the triazole or benzothiazine rings.
Morpholinylmethyl-substituted compounds: Molecules with a morpholinylmethyl group attached to different core structures.
Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group attached to various aromatic or heterocyclic rings.
Uniqueness
The uniqueness of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” lies in its combination of structural features. The presence of the triazole and benzothiazine rings, along with the morpholinylmethyl and trifluoromethyl groups, imparts distinct chemical and biological properties. This makes the compound a valuable candidate for further research and development in various scientific fields.
Propriétés
Numéro CAS |
110216-06-3 |
|---|---|
Formule moléculaire |
C15H15F3N4OS |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-[[8-(trifluoromethyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-yl]methyl]morpholine |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)10-1-2-12-11(7-10)22-13(19-20-14(22)9-24-12)8-21-3-5-23-6-4-21/h1-2,7H,3-6,8-9H2 |
Clé InChI |
MGZBGKNYAOOOBI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=NN=C3N2C4=C(C=CC(=C4)C(F)(F)F)SC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


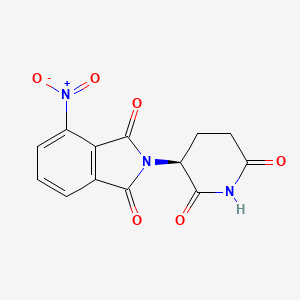
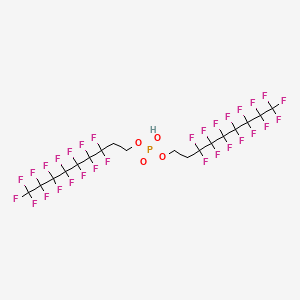
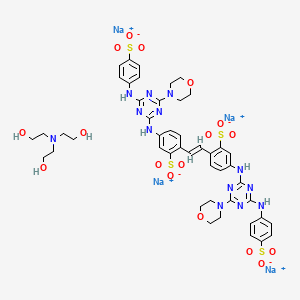

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
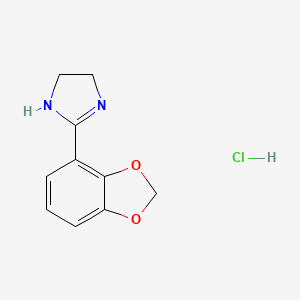

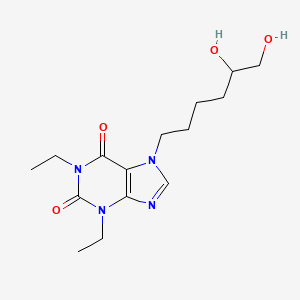
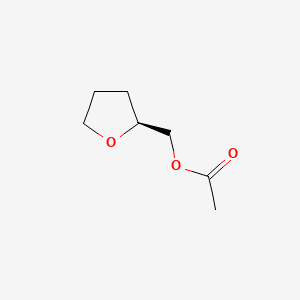
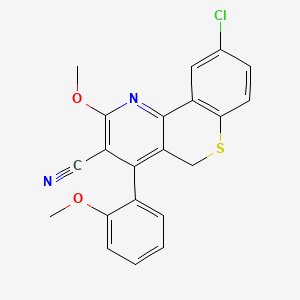
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)

